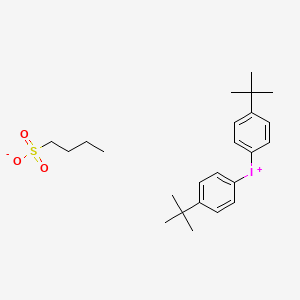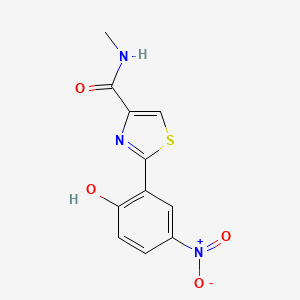
Bis(4-tert-butylphenyl)iodanium butane-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(4-tert-butylphenyl)iodanium butane-1-sulfonate is a chemical compound known for its role as a photoinitiator and photoacid generator. It is used in various industrial and research applications due to its ability to generate acid upon exposure to light, which initiates polymerization reactions. This compound is particularly valuable in the fields of photolithography and polymer chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(4-tert-butylphenyl)iodanium butane-1-sulfonate typically involves the reaction of iodine with tert-butylbenzene in the presence of an oxidizing agent such as m-chloroperbenzoic acid. The reaction is carried out in a solvent like dichloromethane at low temperatures, followed by the addition of trifluoromethanesulfonic acid to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(4-tert-butylphenyl)iodanium butane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: It can be reduced to form iodide derivatives.
Substitution: The compound can undergo substitution reactions where the iodonium group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out in solvents like dichloromethane or acetonitrile under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of iodinated aromatic compounds, while reduction can yield iodide salts.
Applications De Recherche Scientifique
Bis(4-tert-butylphenyl)iodanium butane-1-sulfonate has a wide range of scientific research applications, including:
Chemistry: Used as a photoinitiator in polymerization reactions, particularly in the production of photoresists for photolithography.
Biology: Employed in the study of light-induced biological processes and as a tool for photo-controlled release of bioactive molecules.
Medicine: Investigated for its potential use in drug delivery systems where controlled release is triggered by light.
Industry: Utilized in the manufacturing of coatings, adhesives, and composites where precise control over polymerization is required
Mécanisme D'action
The mechanism of action of Bis(4-tert-butylphenyl)iodanium butane-1-sulfonate involves the absorption of light, leading to the cleavage of the iodonium bond and the generation of a cationic species. This cationic species can then initiate polymerization reactions by opening epoxide rings or other reactive groups in monomers. The compound’s ability to generate acid upon light exposure makes it a valuable photoacid generator in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(4-tert-butylphenyl)iodonium triflate
- Bis(4-tert-butylphenyl)iodonium hexafluorophosphate
- Diphenyliodonium triflate
- Triphenylsulfonium triflate
Uniqueness
Bis(4-tert-butylphenyl)iodanium butane-1-sulfonate is unique due to its specific combination of tert-butyl groups and the butane-1-sulfonate moiety, which provides distinct photochemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity that is advantageous in photoinitiation and photoacid generation applications .
Propriétés
Numéro CAS |
799269-64-0 |
|---|---|
Formule moléculaire |
C24H35IO3S |
Poids moléculaire |
530.5 g/mol |
Nom IUPAC |
bis(4-tert-butylphenyl)iodanium;butane-1-sulfonate |
InChI |
InChI=1S/C20H26I.C4H10O3S/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;1-2-3-4-8(5,6)7/h7-14H,1-6H3;2-4H2,1H3,(H,5,6,7)/q+1;/p-1 |
Clé InChI |
LAJARNUSVWJMRX-UHFFFAOYSA-M |
SMILES canonique |
CCCCS(=O)(=O)[O-].CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2,5-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14218842.png)
![2-Bromo-5,6-dimethylidenebicyclo[2.2.1]hept-2-ene](/img/structure/B14218843.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 5-(3-chlorobenzo[b]thien-2-yl)-3-methyl-](/img/structure/B14218875.png)



![(1R)-1-[(Methanesulfonyl)amino]-N-methylethane-1-sulfonamide](/img/structure/B14218908.png)



![Benzamide, 4-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14218935.png)
![6-({[(1R)-1-Cyclohexylethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14218937.png)
![Methanone, [6-methoxy-1-(3-methylbutyl)-1H-benzimidazol-2-yl]phenyl-](/img/structure/B14218938.png)
